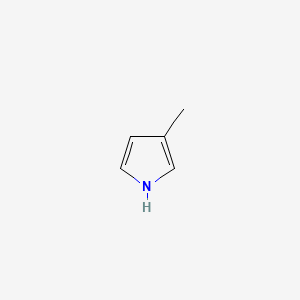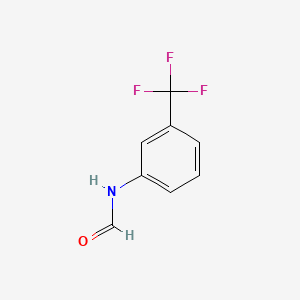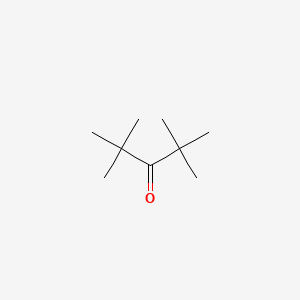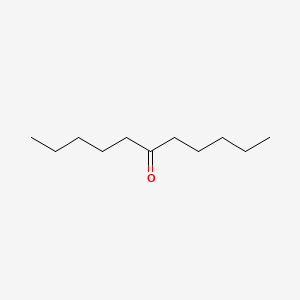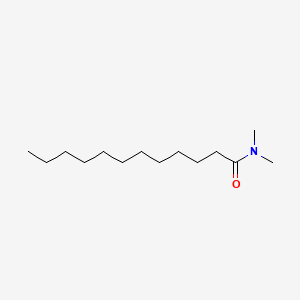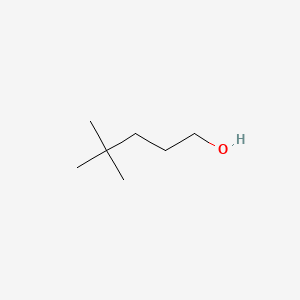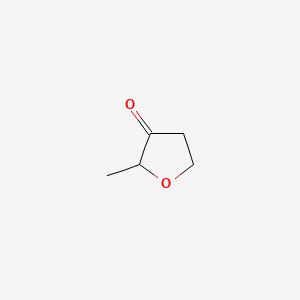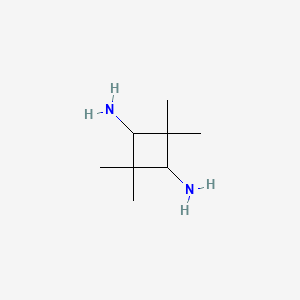
2,2,4,4-Tetramethylcyclobutane-1,3-diamine
説明
2,2,4,4-Tetramethylcyclobutane-1,3-diamine (TMCD) is an organic compound with a wide range of applications in both research and industry. It is a colorless, water-soluble, and thermally stable compound which has been found to be useful in many areas of chemical research and development. In particular, TMCD has been used as a reagent in organic synthesis, a catalyst in polymerization reactions, and a surfactant in detergents. Additionally, TMCD has been studied for its potential applications in biochemistry and medicine, as well as its potential to act as an effective insecticide.
科学的研究の応用
Electron Spin Resonance Studies
Studies on substituted cyclobutane anions, such as dicyanomethylene-2,2,4,4-tetramethylcyclobutanone, indicate their use in electron spin resonance (ESR) spectroscopy. This technique is crucial for understanding electron transfer mechanisms in organic molecules (Jones, Lalancette, & Benson, 1964).
Photoisomerization Research
Research involving the photoisomerization of N,N′-dioxides of N,N′-dialkyl-2,2,4,4-tetramethylcyclobutane-1,3-di-imines is significant for understanding stereoelectronic effects in organic chemistry. These studies contribute to our knowledge of organic reaction mechanisms (Boyd et al., 1989).
Acid-Catalyzed Reactions in Organic Synthesis
Investigations into the acid-catalyzed rearrangement of compounds like 3-methylene-2,2,4,4-tetramethylcyclobutanone offer insights into acylium ion generation and lactone formation, which are pivotal in organic synthesis (Lee-Ruff, 1972).
Diamine Synthesis and Its Applications
Diamines are fundamental in synthesizing agrochemicals and drugs. Studies on the nitrogen-directed azidation of C-C bonds in cyclobutanes for diamine synthesis shed light on new methodologies in organic synthesis (Wang, Nguyen, & Waser, 2021).
Biotechnology and Polyamide Plastics
The biosynthesis of diamines, including studies on microbial factories like Escherichia coli and Corynebacterium glutamicum, is crucial for sustainable plastic production. This research is key to developing renewable bio-based diamines for industry (Wang, Li, & Deng, 2020).
Safety and Hazards
作用機序
Target of Action
It is known that this compound is used in the production of various chemical reactions .
Mode of Action
It is known to participate in various chemical reactions due to its structure .
Biochemical Pathways
It is known that this compound can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Result of Action
It is known that this compound can participate in various chemical reactions, potentially leading to a variety of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,4,4-Tetramethylcyclobutane-1,3-diamine. For instance, it is known that this compound should be stored at a temperature of 4 degrees Celsius for optimal stability . Additionally, it is recommended to handle this compound in a well-ventilated area to ensure sufficient air circulation .
特性
IUPAC Name |
2,2,4,4-tetramethylcyclobutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-7(2)5(9)8(3,4)6(7)10/h5-6H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWEVGNOJPHTVEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C1N)(C)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7064734 | |
| Record name | 1,3-Cyclobutanediamine, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7531-10-4 | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7531-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4-Tetramethyl-1,3-cyclobutanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007531104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | USAF A-24072 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Cyclobutanediamine, 2,2,4,4-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Cyclobutanediamine, 2,2,4,4-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7064734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylcyclobutane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.542 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-TETRAMETHYL-1,3-CYCLOBUTANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZT4H3JF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





